molecular formula C11H23ClOSi B14272316 tert-Butyl[(3-chlorocyclobutyl)methoxy]dimethylsilane CAS No. 168776-55-4

tert-Butyl[(3-chlorocyclobutyl)methoxy]dimethylsilane

Cat. No.: B14272316
CAS No.: 168776-55-4
M. Wt: 234.84 g/mol
InChI Key: IXODZFIVPIMRQH-UHFFFAOYSA-N
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Description

tert-Butyl[(3-chlorocyclobutyl)methoxy]dimethylsilane is an organosilicon compound that features a tert-butyl group, a chlorocyclobutyl moiety, and a dimethylsilane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl[(3-chlorocyclobutyl)methoxy]dimethylsilane typically involves the reaction of tert-butyl alcohol with chlorocyclobutylmethanol in the presence of a silylating agent such as dimethylchlorosilane. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silylating agent. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the silylation reaction, and the purification of the final product. The use of automated systems and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl[(3-chlorocyclobutyl)methoxy]dimethylsilane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert the chlorocyclobutyl group to other functional groups.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkoxides, amines, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Silanols or siloxanes.

    Reduction: Derivatives with modified cyclobutyl groups.

    Substitution: Compounds with new functional groups replacing the chlorine atom.

Scientific Research Applications

tert-Butyl[(3-chlorocyclobutyl)methoxy]dimethylsilane has several applications in scientific research:

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl[(3-chlorocyclobutyl)methoxy]dimethylsilane involves its ability to act as a silylating agent. The compound can react with hydroxyl groups to form stable silyl ethers, protecting the hydroxyl groups from further reactions. This property is particularly useful in organic synthesis and the modification of biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyldimethylsilanol
  • tert-Butyl[(2,2-dichlorocyclopropyl)methoxy]dimethylsilane
  • tert-Butyl[(4-tert-butyl-1-cyclohexen-1-yloxy)dimethylsilane

Uniqueness

tert-Butyl[(3-chlorocyclobutyl)methoxy]dimethylsilane is unique due to the presence of the chlorocyclobutyl group, which imparts distinct reactivity and stability compared to other similar compounds. This structural feature allows for specific applications in synthesis and material science that are not achievable with other silylating agents.

Properties

CAS No.

168776-55-4

Molecular Formula

C11H23ClOSi

Molecular Weight

234.84 g/mol

IUPAC Name

tert-butyl-[(3-chlorocyclobutyl)methoxy]-dimethylsilane

InChI

InChI=1S/C11H23ClOSi/c1-11(2,3)14(4,5)13-8-9-6-10(12)7-9/h9-10H,6-8H2,1-5H3

InChI Key

IXODZFIVPIMRQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CC(C1)Cl

Origin of Product

United States

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